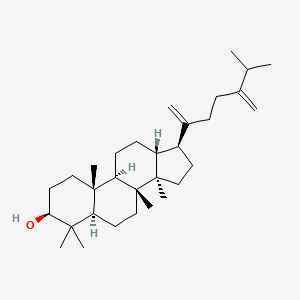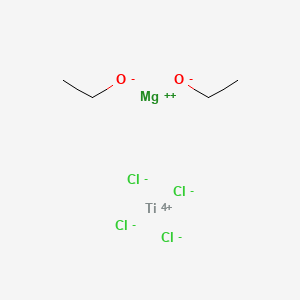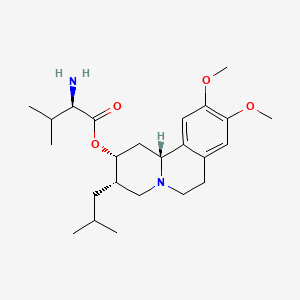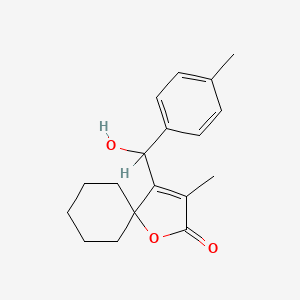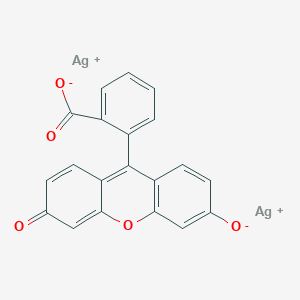
Fluorescein silver
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluorescein silver is a compound that combines the properties of fluorescein, a widely used fluorescent dye, with silver, known for its antimicrobial and catalytic properties. This combination results in a compound with unique optical and chemical characteristics, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Fluorescein silver can be synthesized by reacting fluorescein with silver nitrate in an aqueous medium. The reaction typically involves dissolving fluorescein in a suitable solvent, such as ethanol or water, and then adding a solution of silver nitrate. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve more sophisticated techniques to ensure high purity and yield. Methods such as controlled precipitation, solvent extraction, and recrystallization are commonly employed. Additionally, the use of stabilizing agents and surfactants can help in achieving a consistent product quality.
化学反应分析
Types of Reactions
Fluorescein silver undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states of silver, which can alter its fluorescence properties.
Reduction: The compound can be reduced to metallic silver, which may affect its optical characteristics.
Substitution: this compound can participate in substitution reactions where the silver ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Metal salts like copper sulfate and zinc chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of silver oxide and other silver compounds.
Reduction: Formation of metallic silver.
Substitution: Formation of metal-fluorescein complexes with different metal ions.
科学研究应用
Fluorescein silver has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying chemical reactions.
Biology: Employed in bio-imaging and as a marker for tracking cellular processes.
Medicine: Utilized in diagnostic imaging and as an antimicrobial agent in wound dressings.
Industry: Applied in the development of sensors and as a catalyst in various chemical processes.
作用机制
The mechanism of action of fluorescein silver involves its ability to interact with biological molecules and metal ions. The fluorescence properties of fluorescein allow it to act as a probe, while the silver component provides antimicrobial activity. The compound can bind to specific molecular targets, such as proteins and nucleic acids, and participate in redox reactions, leading to its diverse effects.
相似化合物的比较
Similar Compounds
Fluorescein: A widely used fluorescent dye with applications in bio-imaging and chemical sensing.
Silver Nanoparticles: Known for their antimicrobial properties and used in various medical and industrial applications.
Rhodamine B: Another fluorescent dye with similar applications to fluorescein but different spectral properties.
Uniqueness of Fluorescein Silver
This compound combines the fluorescence properties of fluorescein with the antimicrobial and catalytic properties of silver, making it a unique compound with multifunctional capabilities. This combination allows for simultaneous imaging and antimicrobial action, which is not possible with fluorescein or silver nanoparticles alone.
属性
CAS 编号 |
25931-86-6 |
|---|---|
分子式 |
C20H10Ag2O5 |
分子量 |
546.0 g/mol |
IUPAC 名称 |
disilver;2-(3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H12O5.2Ag/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;/h1-10,21H,(H,23,24);;/q;2*+1/p-2 |
InChI 键 |
SHFAFEZLBIWABL-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[Ag+].[Ag+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


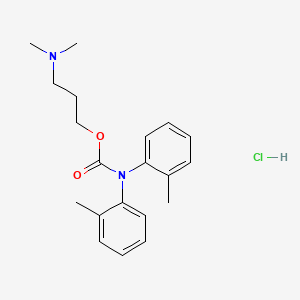
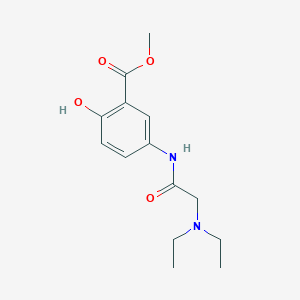


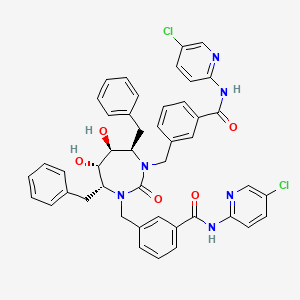
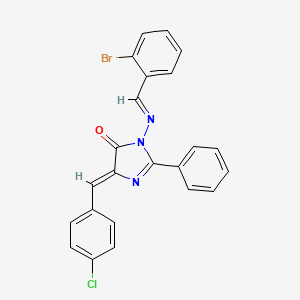


![Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate](/img/structure/B12772267.png)
